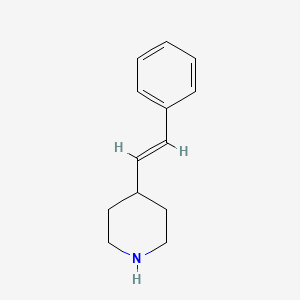

4-Styrylpiperidine

CAS No.:

Cat. No.: VC18164020

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 4-[(E)-2-phenylethenyl]piperidine |

| Standard InChI | InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+ |

| Standard InChI Key | IRWMAIFLKOUXOD-VOTSOKGWSA-N |

| Isomeric SMILES | C1CNCCC1/C=C/C2=CC=CC=C2 |

| Canonical SMILES | C1CNCCC1C=CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

4-Styrylpiperidine (molecular formula: C₁₃H₁₇N) consists of a six-membered piperidine ring with a styryl group (–CH=CH–C₆H₅) attached at the 4-position. The presence of the double bond in the styryl moiety introduces geometric isomerism, yielding cis (Z) and trans (E) configurations. This stereochemical variability significantly influences molecular interactions with biological targets, as demonstrated in MAO inhibition studies .

Key Physicochemical Characteristics:

-

Molecular Weight: 187.28 g/mol

-

Hydrogen Bond Acceptors: 1 (piperidine nitrogen)

-

Rotatable Bonds: 2 (vinyl group and piperidine ring)

-

LogP (Predicted): 2.8 ± 0.3 (indicating moderate lipophilicity)

The compound’s planar styryl group enhances π-π stacking interactions with aromatic residues in enzyme active sites, while the piperidine nitrogen facilitates hydrogen bonding and protonation-dependent solubility .

Pharmacological Applications: MAO Inhibition

Mechanism of MAO Isoform Selectivity

MAO-A and MAO-B are flavoenzymes responsible for neurotransmitter catabolism. 4-Styrylpiperidine derivatives inhibit these enzymes irreversibly by forming covalent adducts with the FAD cofactor. X-ray crystallography reveals that:

-

MAO-B: The trans isomer’s styryl group occupies a hydrophobic cleft near Tyr398 and Ile199, while the propargyl moiety alkylates Cys172 .

-

MAO-A: Cis isomers interact with Glu215 and Tyr407, with smaller substituents (e.g., fluorine) enhancing selectivity .

Structure-Activity Relationships (SARs)

Table 1 summarizes key SAR findings for 4-styrylpiperidine derivatives :

| Compound | Configuration | R-Substituent | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|---|---|

| 1 | trans | H | >100,000 | 342 ± 45 | >292 |

| 6 | cis | H | 62 ± 4.4 | >10,000 | >161 |

| 19 | trans | 4-F | 1470 ± 210 | 243 ± 32 | 6.0 |

| 75 | cis | 4-Me | 19162 ± 5139 | 62 ± 4.4 | 0.003 |

Key Observations:

-

1,4-Disubstitution: Enhances MAO-B selectivity (trans isomers) by 5-fold compared to 1,3-disubstituted analogues .

-

Electron-Withdrawing Groups: 4-F substituents improve MAO-B affinity (IC₅₀ = 243 nM) .

-

Steric Effects: Bulky groups (e.g., 4-iPr) reduce activity, highlighting the importance of cavity complementarity .

Comparative Analysis with Structural Analogues

4-Styrylpiperidine’s bioactivity is contextualized against related compounds (Table 2) :

| Compound | Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 1-Propargyl-4-styrylpiperidine (trans) | MAO-B | 342 | >292 |

| Rasagiline | MAO-B | 36 | 820 |

| Clorgyline | MAO-A | 3.4 | 0.0003 |

Advantages of 4-Styrylpiperidine Derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume